molecular formula C14H14O6S B8523455 2-Hydroxy-3-methoxvbenzaldehyde benzenesulfonate

2-Hydroxy-3-methoxvbenzaldehyde benzenesulfonate

Cat. No. B8523455
M. Wt: 310.32 g/mol
InChI Key: CACNQBCAROJFBX-UHFFFAOYSA-N
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Patent
US04751304

Procedure details

A solution of o-vanillin (537.5 g, 3.54 mole) in water (3.6 L) containing potassium hydroxide (215 g, 3.77 mole) was treated with benzenesulfonyl chloride (360 mL, 2.83 mole) dropwise over a period of one hour. Methylene chloride (75 ml) was added and the mixture was stirred overnight. The resultant solid was collected by filtration and washed with 500 mL of 5% aqueous potassium hydroxide and 1 L of water. The solid was dried in vacuo at 70°-90° C. to give the title compound, 750 g, mp 115°-119° C.
Quantity
537.5 g
Type
reactant
Reaction Step One
Quantity
215 g
Type
reactant
Reaction Step One
Name
Quantity
3.6 L
Type
solvent
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:6]([O:7][CH3:8])[C:4]=1[OH:5].[OH-].[K+].[C:14]1([S:20](Cl)(=[O:22])=[O:21])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(Cl)Cl>O>[C:14]1([S:20]([OH:22])(=[O:1])=[O:21])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[OH:5][C:4]1[C:6]([O:7][CH3:8])=[CH:9][CH:10]=[CH:11][C:3]=1[CH:2]=[O:1] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
537.5 g
Type
reactant
Smiles
O=CC1=C(O)C(OC)=CC=C1
Name
Quantity
215 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
3.6 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
360 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resultant solid was collected by filtration
WASH
Type
WASH
Details
washed with 500 mL of 5% aqueous potassium hydroxide and 1 L of water
CUSTOM
Type
CUSTOM
Details
The solid was dried in vacuo at 70°-90° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)O.OC1=C(C=O)C=CC=C1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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